2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
Overview
Description
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzylidene group, a hydrazinyl linkage, and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography to achieve high purity levels. The reaction conditions would be optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-chlorophenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from similar compounds.
Properties
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c1-23-14-5-3-2-4-13(14)19-15(21)16(22)20-18-10-11-6-8-12(17)9-7-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZKQNCYEVTCHE-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.